molecular formula C19H19N3O3 B7716659 N-(2,5-dimethylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(2,5-dimethylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7716659
M. Wt: 337.4 g/mol
InChI Key: AFGHYJJDBQUYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMPOA and is synthesized using a specific method that involves several steps.

Mechanism of Action

The mechanism of action of DMPOA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMPOA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. DMPOA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DMPOA has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMPOA has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, DMPOA has been found to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

DMPOA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. DMPOA has also been shown to have low toxicity, making it a safe compound to use in experiments. However, DMPOA has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on DMPOA. One area of interest is the development of DMPOA-based therapeutics for the treatment of cancer and neurodegenerative disorders. Another area of interest is the investigation of the potential use of DMPOA as a dietary supplement for the prevention of chronic diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMPOA and its potential applications in scientific research.

Synthesis Methods

The synthesis of DMPOA involves several steps, including the reaction of 2,5-dimethylphenylamine with chloroacetyl chloride, which results in the formation of N-(2,5-dimethylphenyl)glycinyl chloride. This intermediate product is then reacted with 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to form DMPOA.

Scientific Research Applications

DMPOA has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. DMPOA has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-8-9-13(2)16(10-12)21-18(23)11-24-17-7-5-4-6-15(17)19-20-14(3)22-25-19/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGHYJJDBQUYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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